(R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid is a compound notable for its structural complexity and potential applications in medicinal chemistry. This compound features a chiral center, which contributes to its unique properties and interactions in biological systems. It is classified under the category of amino acid derivatives, specifically as a phthalimide derivative due to the presence of the isoindolin-2-one moiety.
This compound falls under the broader classification of organic compounds, specifically within the groups of carboxylic acids and amides. Its systematic name reflects its structural components, which include a dioxoisoindoline structure and a branched aliphatic acid.
The synthesis of (R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid typically involves the reaction between valine and phthalic anhydride. The reaction is conducted under controlled conditions to ensure proper formation of the desired product.
The molecular formula for (R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid is C13H13NO4. The compound features a nine-membered phthalimino ring system that exhibits specific dihedral angles with respect to the carboxylic acid group.
(R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid can undergo various chemical reactions typical for carboxylic acids and amides, including esterification, amidation, and decarboxylation.
The compound's reactivity can be attributed to functional groups such as the carboxylic acid group and the nitrogen in the isoindole ring, allowing it to participate in nucleophilic substitutions and condensation reactions .
The mechanism of action for (R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid involves its interaction with biological targets, potentially influencing metabolic pathways due to its structural similarity to natural amino acids.
Research indicates that compounds with similar structures may exhibit activity against certain enzymes or receptors, suggesting potential therapeutic applications in areas like anti-inflammatory or anticancer treatments .
Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .
(R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid has potential applications in scientific research, particularly in medicinal chemistry as a building block for drug development. Its unique structural features may provide insights into designing new therapeutic agents targeting specific biological pathways or conditions .
The stereoselective synthesis of the title compound relies on the chiral pool strategy using (R)-valine as the starting material. The reaction involves condensation between (R)-valine and phthalic anhydride under solvent-free conditions at elevated temperatures (423 K). This method yields the target compound with retention of configuration at the α-carbon, leveraging the pre-existing chiral center in valine to avoid racemization. Crystallographic analysis confirms that the molecule adopts a well-defined conformation where the phthalimido ring system and the carboxylic acid group form a dihedral angle of 67.15(9)°, stabilizing the (R)-configuration through intramolecular C–H⋯O hydrogen bonding (S(6) ring motif) [1] [9].
Key stereochemical outcomes:
Table 1: Crystallographic Parameters of Phthalimido-Valine Derivatives
Compound | Crystal System | Dihedral Angle (°) | Intramolecular H-bond | Reference |
---|---|---|---|---|
(R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid | Monoclinic (P2₁) | 67.15(9) | S(6) motif | [1] |
2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid | Orthorhombic (P2₁2₁2₁) | 79.14(18) | R(5) motif | [9] |
Phthalimide conjugation exploits the nucleophilicity of α-amino groups in amino acids toward cyclic anhydrides. This reaction follows a two-step mechanism:
Valine’s branched isopropyl group introduces steric constraints that influence reaction kinetics and diastereoselectivity. Comparative studies show that linear amino acids (e.g., glycine derivatives) exhibit 20% faster conjugation rates than valine due to reduced steric hindrance [9]. This conjugation strategy is pivotal for synthesizing PROTACs (Proteolysis-Targeting Chimeras), where phthalimide serves as an E3 ubiquitin ligase recruiter. The valine-phthalimide conjugate maintains cereblon-binding activity, enabling targeted protein degradation applications [2].
Scale-up of this synthesis faces three key bottlenecks:
Process intensification strategies:
Table 3: Scalability Metrics for Key Synthesis Steps
Process Step | Lab Scale (10 g) | Pilot Scale (1 kg) | Optimization Strategy |
---|---|---|---|
Phthalic anhydride addition | Manual (slow slurry) | Metered feed (0.5 L/min) | Controlled exotherm |
Crystallization | Batch cooling | Seeded continuous oscillatory baffled reactor | Uniform crystal size |
Solvent recovery | Rotary evaporation | Thin-film distillation | 90% 2-MeTHF recycle |
Concluding Remarks
The stereoselective synthesis of (R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid exemplifies the synergy between chiral pool utilization and green process engineering. Advances in solvent design (e.g., biosolvents) and catalytic systems (e.g., Lewis acids under ultrasonication) address historical challenges in enantiopurity control. Future directions include enzymatic desymmetrization of prochiral phthalimides and flow chemistry for end-to-end continuous manufacturing, potentially reducing environmental impact by 40% (measured by E-factor) [6] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1